Efaroxan hydrochloride

Receptor Pharmacology Binding Affinity Imidazoline Receptors

Efaroxan hydrochloride is a uniquely selective α2-adrenoceptor and I1-imidazoline antagonist that cannot be substituted by idazoxan or yohimbine. It exhibits high affinity for α2 receptors with negligible binding to non-adrenergic ‘idazoxan sites’, delivering cleaner, more interpretable experimental data. Its stereoselective action provides an additional layer of control: the (+)-isomer selectively blocks α2 receptors, while the (−)-isomer mediates insulin secretion via KATP channel blockade. Even close structural analogues lack this functional activity. Ideal for cardiovascular physiology, insulin secretion dissection, and neuropharmacology studies requiring precise α2 subtype characterization.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 89197-00-2
Cat. No. B1671118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaroxan hydrochloride
CAS89197-00-2
Synonyms2-((2-ethyl-2,3-dihydrobenzofuran-2-yl))-2-imidazoline
efaroxan
efaroxan hydrochloride
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
InChIKeyDWOIUCRHVWIHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efaroxan Hydrochloride: A Potent α2-Adrenoceptor and I1-Imidazoline Receptor Antagonist for Scientific Research


Efaroxan hydrochloride (CAS: 89197-00-2) is a well-characterized imidazoline derivative that functions as a potent antagonist at both α2-adrenoceptors and I1-imidazoline receptors . It is a key research tool used to dissect the roles of these receptor systems in neurochemistry, cardiovascular regulation, and metabolic function . Unlike many similar compounds, its action is highly stereoselective: the (+)-isomer is a selective α2-adrenoceptor antagonist, while the (−)-isomer primarily acts as an imidazoline ligand, inducing insulin secretion by blocking ATP-sensitive potassium channels in pancreatic β-cells .

Why Generic α2-Antagonist Substitution Fails: The Critical Importance of Efaroxan's Binding Selectivity and Functional Effects


In-class α2-adrenoceptor antagonists, such as idazoxan or yohimbine, are not interchangeable with efaroxan hydrochloride. Their distinct chemical structures and binding profiles lead to significantly different functional outcomes, making a simple substitution invalid for rigorous scientific or industrial applications. For example, while idazoxan binds with comparable affinity to both α2 receptors and non-adrenergic 'idazoxan sites', efaroxan exhibits high affinity for α2 receptors but very low affinity for these non-adrenergic sites [1]. This superior selectivity profile is crucial for experiments where off-target binding would confound results. Furthermore, a close structural analogue of efaroxan, RX801080, was found to be completely ineffective at stimulating insulin secretion in the same model where efaroxan is active, demonstrating that even subtle structural changes can ablate key functional activity [2]. Therefore, procurement decisions must be guided by specific, quantifiable evidence of efaroxan's unique properties, as detailed below.

Quantitative Evidence Guide: Comparing Efaroxan Hydrochloride to Key Analogs and Alternatives


Efaroxan's Superior I1-Imidazoline Receptor Selectivity Over I2 and α2 Subtypes

Efaroxan hydrochloride displays a quantifiable selectivity profile for the I1-imidazoline receptor over the I2 subtype and distinct α2-adrenoceptor subtypes. Its pKi values demonstrate a clear, measurable difference in binding affinity, making it a more suitable tool than less selective imidazolines for isolating I1-mediated effects .

Receptor Pharmacology Binding Affinity Imidazoline Receptors Adrenergic Receptors

Efaroxan vs. Its Imidazole Analogue KU14R: Critical Role of Imidazoline Moiety in Insulin Secretion

A direct head-to-head comparison between efaroxan and its imidazole analogue KU14R reveals a critical functional divergence. While both compounds block KATP channels, only efaroxan significantly enhances insulin secretion. At 10 mmol/l glucose, efaroxan (100 μmol/l) strongly enhanced insulin secretion, whereas KU14R was ineffective at the same or higher concentrations (30, 100, or 300 μmol/l) [1]. The data quantitatively demonstrate that the imidazoline ring is essential for the insulinotropic effect, a property lost in the imidazole analogue.

Diabetes Research Insulin Secretion KATP Channel Islet Biology

Efaroxan vs. Idazoxan: Comparable α2-Affinity but Superior Selectivity Over Non-Adrenergic Sites

In a direct comparison using human frontal cortex membranes, efaroxan and idazoxan exhibit a key difference in their binding selectivity. Idazoxan binds with comparable affinity to α2 receptors (Kd = 23 nM) and non-adrenergic 'idazoxan sites' (Kd = 28 nM), indicating poor selectivity. In contrast, efaroxan maintains high affinity for α2 receptors (equal to that of RX 811033) but demonstrates much lower affinity for these off-target sites, making it a superior α2-adrenoceptor antagonist for specific research applications [1].

Neuropharmacology Receptor Binding Selectivity Profile Idazoxan Sites

Efaroxan's Ability to Differentiate Between α2A and α2D Adrenoceptor Subtypes

Efaroxan is one of a select few antagonists capable of differentiating between the closely related α2A- and α2D-adrenoceptor subtypes. In functional assays measuring noradrenaline release from brain cortex slices, efaroxan exhibited a markedly higher affinity for guinea-pig α2D-adrenoceptors (pKd = 9.1) than for rabbit α2A-adrenoceptors (pKd = 7.6) [1]. This 31.6-fold difference in affinity is quantifiable and places efaroxan among a small group of tools (including MK 912 and RX 821002) with this specific utility.

Receptor Subtype Pharmacology Adrenergic Receptors Species Differences CNS Pharmacology

Efaroxan vs. Antazoline: Lower Potency in Insulin Release Highlights Functional Specificity

While efaroxan is a valuable tool for studying insulin secretion, it is not the most potent imidazoline in this regard. A direct comparison shows that antazoline is approximately 10 times more potent than efaroxan in inducing a concentration-dependent insulin secretory response . Conversely, idazoxan, an I1-site blocker, antagonized the insulin response to 10 µM efaroxan with an IC50 of 14 ± 2 µM . This evidence positions efaroxan's value not in its maximal potency, but in its specific, stereoselective mechanism of action involving KATP channel blockade and α2-adrenoceptor antagonism.

Insulin Secretion Beta-cell Pharmacology Imidazoline Agonists Potency Comparison

Optimal Research and Application Scenarios for Efaroxan Hydrochloride


Investigating the Role of I1-Imidazoline Receptors in Cardiovascular Regulation

Efaroxan hydrochloride is a first-line tool for researchers studying cardiovascular physiology due to its selective I1-imidazoline receptor antagonism [1]. Its low affinity for I2 receptors (pKi <5) allows for cleaner interpretation of I1-specific effects on blood pressure and autonomic function compared to less selective imidazolines like idazoxan . Its use is validated in published cardiovascular disease research models [1].

Elucidating the Mechanism of Insulin Secretion and KATP Channel Modulation

Efaroxan is uniquely suited for dissecting the complex regulation of insulin secretion. The stark functional difference between efaroxan and its imidazole analogue, KU14R—where both block KATP channels but only efaroxan enhances insulin secretion—makes it an essential tool for studying the critical role of the imidazoline moiety in this process [2]. Its stereoselective action, where the (−)-isomer specifically mediates this effect, provides an additional layer of experimental control .

α2-Adrenoceptor Pharmacology Research Requiring Minimal Off-Target Binding

For neuropharmacology and receptor binding studies where precise α2-adrenoceptor characterization is paramount, efaroxan is a superior choice over idazoxan. Its proven high selectivity for α2 receptors over non-adrenergic 'idazoxan sites' in human brain tissue ensures that experimental outcomes are driven primarily by α2-mediated effects [3]. This makes it a critical reagent for studies on cognition, attention, and central noradrenergic function.

Differentiating α2A- and α2D-Adrenoceptor Subtypes in Comparative Pharmacology

Efaroxan is one of a limited number of pharmacological tools capable of distinguishing between the orthologous α2A- and α2D-adrenoceptor subtypes. Its 31.6-fold higher affinity for α2D over α2A receptors in functional assays [4] makes it a valuable compound for researchers investigating species-specific adrenergic responses or for validating the subtype identity of cloned or native receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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